2,2-Dimethyloct-7-enoic Acid: Structural Dynamics, Biological Integration, and Synthetic Methodologies
2,2-Dimethyloct-7-enoic Acid: Structural Dynamics, Biological Integration, and Synthetic Methodologies
Executive Summary
In the landscape of natural product chemistry and drug development, rare and unusual fatty acids serve as critical structural motifs that dictate the pharmacokinetic and pharmacodynamic profiles of complex macrocycles. 2,2-dimethyloct-7-enoic acid is a highly specialized, sterically hindered aliphatic acid primarily identified as a biosynthetic building block in marine-derived lipopeptides and cyclodepsipeptides[1].
As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of this molecule. We will explore its foundational physical properties, its evolutionary role in marine chemical ecology, and a field-proven, self-validating synthetic protocol for its de novo generation in the laboratory.
Chemical Identity & Physical Properties
The structural uniqueness of 2,2-dimethyloct-7-enoic acid lies in two key features:
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The gem-dimethyl group at the α -carbon (C2): This creates a dense steric shield around the adjacent carbonyl group. When incorporated into a peptide backbone, this steric bulk severely restricts the rotational freedom of the resulting amide or ester bond, locking the macrocycle into a bioactive conformation and protecting it from rapid enzymatic cleavage by proteases or esterases.
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The terminal alkene at C7: This provides an orthogonal functional handle. In biological systems, it can undergo epoxidation or halogenation. In synthetic drug development, it serves as an ideal site for late-stage functionalization, cross-metathesis, or bioconjugation.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value / Description |
| IUPAC Name | 2,2-dimethyloct-7-enoic acid |
| CAS Registry Number | 42568-17-2[2] |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| SMILES String | OC(=O)C(C)(C)CCCCC=C[3] |
| Appearance | Colorless to pale yellow viscous oil |
| Predicted Boiling Point | ~250–260 °C (at 760 mmHg) |
| Predicted Density | ~0.92 g/cm³ |
| Solubility Profile | Soluble in CH₂Cl₂, EtOAc, MeOH, DMSO; Insoluble in H₂O |
Biological Significance in Marine Depsipeptides
Marine cyanobacteria (such as Lyngbya majuscula and Lyngbya confervoides) and predatory marine molluscs (such as Philinopsis speciosa) are prolific producers of highly modified secondary metabolites[1][4].
2,2-dimethyloct-7-enoic acid, frequently found in its hydroxylated form—(S)-3-hydroxy-2,2-dimethyloct-7-enoic acid —is a hallmark moiety in several potent cytotoxins and enzyme inhibitors[5]. Notable examples include:
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Kulolide-1 and Kulolide-2: Cytotoxic cyclodepsipeptides isolated from P. speciosa that utilize this specific fatty acid to stabilize their macrocyclic ring[4][6].
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Pitipeptolides: Isolated from cyanobacterial blooms, these compounds exhibit antimycobacterial activity and stimulate elastase activity, heavily relying on the 2,2-dimethyl-3-hydroxy-7-octynoic/enoic acid variants for target binding[1].
Biosynthetic Incorporation Pathway
The incorporation of this fatty acid into complex depsipeptides is driven by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line. The gem-dimethylation is typically catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases acting on the PKS-bound acyl chain prior to downstream peptide coupling.
Fig 1: Biosynthetic pathway of 2,2-dimethyloct-7-enoic acid in marine depsipeptides.
De Novo Chemical Synthesis Protocol
For drug development professionals requiring this moiety for structure-activity relationship (SAR) studies, extracting it from marine sources is unscalable. Below is a robust, self-validating synthetic methodology based on the α -alkylation of isobutyric acid.
Mechanistic Rationale
The synthesis relies on generating an enediolate from isobutyric acid using Lithium Diisopropylamide (LDA).
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Causality of Equivalents: We must use exactly 2.05 equivalents of LDA . The first equivalent deprotonates the highly acidic carboxylic acid proton ( pKa ~4.8) to form a lithium carboxylate. The second equivalent deprotonates the less acidic α -proton ( pKa ~25) to form the reactive enediolate intermediate.
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Causality of Co-solvents: Lithium enolates naturally form tight hexameric aggregates in THF, rendering them poor nucleophiles. Because we are alkylating a sterically hindered tertiary carbon, we must add DMPU (N,N'-dimethylpropyleneurea). DMPU acts as a strong Lewis base, coordinating the lithium cations, breaking up the aggregates, and exposing the "naked" carbanion to drastically accelerate the SN2 attack on 6-bromo-1-hexene.
Step-by-Step Methodology
Fig 2: Step-by-step chemical synthesis workflow for 2,2-dimethyloct-7-enoic acid.
Reagents Required:
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Isobutyric acid (1.0 eq, 10 mmol)
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Diisopropylamine (2.1 eq, 21 mmol)
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n-Butyllithium (2.05 eq, 2.5 M in hexanes)
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6-bromo-1-hexene (1.1 eq, 11 mmol)
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DMPU (2.0 eq)
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Anhydrous THF (50 mL)
Protocol:
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LDA Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (30 mL) and diisopropylamine (21 mmol). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (20.5 mmol). Stir for 30 minutes to ensure complete LDA formation.
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Enediolate Generation: Dilute isobutyric acid (10 mmol) in 10 mL THF. Add this solution dropwise to the LDA mixture at -78 °C. The solution may turn slightly yellow. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to ensure complete enediolate formation.
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Alkylation: Re-cool the reaction to -78 °C. Add DMPU (20 mmol) dropwise, followed immediately by 6-bromo-1-hexene (11 mmol) dissolved in 10 mL THF.
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Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12–16 hours.
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Quench & Extraction: Quench the reaction by carefully adding 20 mL of 1M HCl (aqueous) until the aqueous layer reaches pH ~2 (critical to ensure the product is fully protonated into its free acid form). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20).
Self-Validation & Analytical Confirmation
To validate the success of the protocol before proceeding to downstream peptide coupling, perform the following checks:
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TLC Analysis: Spot the product alongside isobutyric acid. Run in 80:20 Hexanes:EtOAc with 1% Acetic Acid (to prevent streaking). Stain the plate with Bromocresol Green; the product will appear as a bright yellow spot against a blue background, confirming the presence of the carboxylic acid.
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¹H NMR (400 MHz, CDCl₃) Validation:
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Look for a sharp 6H singlet at ~1.18 ppm . This confirms the successful retention of the gem-dimethyl group.
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Look for a 1H multiplet at ~5.80 ppm and a 2H multiplet at ~4.95 ppm . This confirms the terminal alkene of the hexenyl chain survived the basic reaction conditions.
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The absence of a broad doublet at ~2.5 ppm (the α -proton of isobutyric acid) confirms complete conversion.
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Conclusion
2,2-dimethyloct-7-enoic acid is far more than a simple lipid; it is an evolutionary adaptation utilized by marine organisms to confer structural rigidity and enzymatic resistance to their chemical weaponry. For drug development professionals, mastering the synthesis and integration of this sterically demanding building block opens pathways to engineering highly stable, potent peptide therapeutics targeting conditions ranging from oncology to chronic inflammatory diseases driven by neutrophil elastase[4].
References
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Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. MDPI - Marine Drugs.[Link]
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Lyngbyastatin 4, a Dolastatin 13 Analogue with Elastase and Chymotrypsin Inhibitory Activity from the Marine Cyanobacterium Lyngbya confervoides. ResearchGate.[Link]
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